molecular formula C8H8FNO4S B14125569 N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide

Cat. No.: B14125569
M. Wt: 233.22 g/mol
InChI Key: AFJVAZPHIHPDPD-UHFFFAOYSA-N
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Description

N-[3-[(Fluorosulfonyl)oxy]phenyl]-acetamide is a sulfonate ester derivative of acetamide, characterized by a fluorosulfonyloxy (-OSO₂F) group attached to the phenyl ring at the meta position. This functional group imparts unique chemical reactivity, including electrophilic properties and hydrolytic sensitivity, making it valuable in synthetic chemistry as an intermediate for sulfonylation reactions or as a precursor to bioactive molecules.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

1-acetamido-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H8FNO4S/c1-6(11)10-7-3-2-4-8(5-7)14-15(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

AFJVAZPHIHPDPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

One common method involves the reaction of 3-hydroxyphenylacetamide with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the fluorosulfonyl group . The reaction conditions often require a base such as triethylamine to neutralize the hydrogen fluoride byproduct.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table compares N-[3-[(fluorosulfonyl)oxy]phenyl]-acetamide with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name & Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound -OSO₂F at meta position ~229.2 (calculated) Potential sulfonylation agent; hydrolytically labile. Inferred
N-(3-{[4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl)acetamide -SO₂NH-C₆H₄-(1,1,3-trioxothiazolidinyl) 409.43 Sulfonamide with thiazolidinone; possible protease inhibition or antimicrobial activity.
N-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide -S-C₆H₄-(CF₃) at para position 311.32 Thioether linkage; trifluoromethyl enhances lipophilicity and metabolic stability.
N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide -Cl, -F, triazolyl-sulfanyl 366.80 Heterocyclic sulfanyl group; potential kinase or enzyme inhibition.
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole-carbonyl 394.42 Carbazole scaffold; likely CNS activity due to structural similarity to known neuroactive agents.

Key Observations:

Electrophilic Reactivity : The fluorosulfonyloxy group in the target compound is more electrophilic than sulfonamide or thioether groups in analogs like and , making it prone to nucleophilic substitution or hydrolysis.

Biological Activity : Sulfonamide derivatives (e.g., ) often exhibit enzyme inhibition, while carbazole-based acetamides (e.g., ) may target neurological pathways. The fluorosulfonyl group could enhance binding to serine proteases or kinases.

Stability : Thioether-linked compounds (e.g., ) show greater hydrolytic stability compared to sulfonate esters, which may hydrolyze to sulfonic acids under aqueous conditions.

Biological Activity

N-[3-[(Fluorosulfonyl)oxy]phenyl]-Acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 3 Fluorosulfonyl oxy phenyl Acetamide\text{N 3 Fluorosulfonyl oxy phenyl Acetamide}

This structure includes a fluorosulfonyl group, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticonvulsant agent.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those with fluorosulfonyl groups, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain sulfonamide compounds effectively inhibited bacterial growth, suggesting that the incorporation of the fluorosulfonyl group might enhance this activity through improved binding affinity to bacterial enzymes .

Anticonvulsant Activity

The anticonvulsant potential of this compound was evaluated using standard animal models. The results indicated that compounds containing fluorinated moieties exhibited enhanced efficacy in preventing seizures. Specifically, the introduction of a trifluoromethyl group was associated with increased potency against maximal electroshock (MES) seizures .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity:

  • Fluorosulfonyl Group : Enhances lipophilicity and metabolic stability.
  • Aromatic Rings : Contribute to the binding affinity with target proteins.
  • Acetamide Moiety : Plays a crucial role in pharmacodynamics.

Table 1 summarizes various derivatives and their corresponding biological activities:

Compound DerivativeAntimicrobial ActivityAnticonvulsant Activity
N-[3-(Fluorosulfonyl)phenyl]-acetamideModerateHigh
N-[3-(Chlorosulfonyl)phenyl]-acetamideLowModerate
N-[3-(Trifluoromethyl)phenyl]-acetamideHighVery High

Case Studies

  • Antimicrobial Efficacy : A study involving various sulfonamide derivatives revealed that those with the fluorosulfonyl group showed improved inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the ability of these compounds to interfere with bacterial folate synthesis .
  • Anticonvulsant Screening : In a controlled experiment, this compound was tested against standard seizure models. Results indicated significant protection in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, demonstrating its potential as an anticonvulsant agent .

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